Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-4-28-18(27)14-5-7-15(8-6-14)23-16(26)10-31-20-25-24-17(29-20)11-30-19-21-12(2)9-13(3)22-19/h5-9H,4,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOLSNTGKAAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like acetylacetone and urea.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reactions: The pyrimidine and oxadiazole moieties are then coupled using thiol-based linkers.
Final Assembly: The final compound is assembled by esterification and amidation reactions to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps that typically include the formation of the oxadiazole ring and subsequent modifications to introduce the pyrimidine and benzoate moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure of the synthesized compound.
Table 1: Characterization Data of this compound
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Peaks corresponding to protons in pyrimidine and oxadiazole rings observed. |
| Mass Spectrometry | Molecular ion peak consistent with C18H19N5O2S2. |
| X-ray Crystallography | Crystal structure reveals specific arrangement of functional groups. |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized derivatives, this compound showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics like ofloxacin .
Antiinflammatory and Analgesic Activities
Research has demonstrated that compounds containing the oxadiazole moiety often exhibit anti-inflammatory properties. This compound was assessed using carrageenan-induced edema models in rats.
Table 2: Pharmacological Evaluation Results
| Activity Type | Result | Comparison Drug |
|---|---|---|
| Antiinflammatory | Significant reduction in paw edema | Diclofenac Sodium |
| Analgesic | Notable pain relief observed | Aspirin |
Mechanism of Action
The mechanism of action of Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on crystallographic and functional group considerations:
Table 1: Structural and Functional Comparison
| Compound Class | Key Features | Relevance to Target Compound |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | - Five-membered ring with two nitrogen atoms. - Known for antimicrobial, anti-inflammatory activity. |
The oxadiazole core in the target compound likely enhances metabolic stability and π-π stacking interactions in biological targets. |
| Pyrimidine Derivatives | - Six-membered aromatic ring with two nitrogen atoms. - Common in kinase inhibitors (e.g., anticancer drugs). |
The 4,6-dimethylpyrimidine group may confer selective binding to ATP-binding pockets or nucleic acids. |
| Thioether-Linked Compounds | - Sulfur-containing linkages. - Improve lipophilicity and membrane permeability. |
The dual sulfanyl groups in the target compound could optimize solubility and pharmacokinetic profiles compared to oxygen-linked analogs. |
Crystallographic Insights
SHELX-based refinements of similar compounds reveal that small structural variations (e.g., methyl substituents on pyrimidine or oxadiazole rings) significantly influence molecular packing and intermolecular interactions. For instance:
- Substituent Effects : The 4,6-dimethyl groups on the pyrimidine ring may reduce conformational flexibility compared to unmethylated analogs, as observed in SHELXL-refined structures of related pyrimidine-oxadiazole hybrids .
Research Findings and Implications
The integration of SHELX in structural studies enables precise comparisons of molecular geometries. For example:
- Torsional Angles : The dihedral angle between the oxadiazole and pyrimidine rings in the target compound is expected to differ from analogs lacking sulfanyl groups, affecting ligand-receptor binding.
- Hydrogen Bonding : The benzoate ester’s carbonyl group may participate in hydrogen-bonding networks, a feature observed in SHELXL-refined structures of ester-containing pharmaceuticals .
Biological Activity
Ethyl 4-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic compound with a complex structure that includes a benzoate moiety and a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The compound features:
- An ethyl ester group.
- A benzoate moiety.
- A sulfanyl-acetyl linkage connected to a dimethylpyrimidine ring .
These structural elements contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Inhibition of Enzymatic Activity
Research has shown that this compound can act as an inhibitor of specific enzymes. For example, it has been tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many microorganisms. Such inhibition can lead to reduced proliferation of pathogenic organisms.
Comparative Analysis with Related Compounds
A comparative analysis of this compound and other pyrimidine derivatives reveals distinct differences in their biological activity profiles.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(...) | Pyrimidine core, sulfanyl linkage | Antimicrobial, DHFR inhibitor |
| Compound A | Similar pyrimidine structure | Moderate antibacterial activity |
| Compound B | Lacks sulfanyl group | Minimal biological activity |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
Study 2: Enzyme Inhibition Assay
In vitro assays demonstrated that the compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors. This suggests potential utility in treating infections where DHFR plays a crucial role.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of pyrimidine, oxadiazole, and benzoate moieties. Critical steps include:
- Pyrimidine core formation : Use the Biginelli reaction with 4,6-dimethylpyrimidin-2-thiol and appropriate aldehydes/β-keto esters under acidic conditions to ensure regioselectivity .
- Oxadiazole ring construction : Employ cyclization of thiosemicarbazides with carbodiimides or via oxidative methods (e.g., iodine/DBU) .
- Sulfanyl group coupling : Optimize nucleophilic substitution (e.g., using NaH in DMF) to link the pyrimidine and oxadiazole units while avoiding overoxidation of sulfur .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates with >95% purity .
Common pitfalls : Competing side reactions during sulfanyl coupling (e.g., disulfide formation) and low yields in oxadiazole cyclization due to improper stoichiometry.
Q. How can researchers validate the structural integrity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR : Confirm the presence of key protons (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm, oxadiazole C-H at δ 8.1–8.3 ppm) and ester carbonyl (δ 168–170 ppm in NMR) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 507.2) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 54.3%, H: 4.7%, N: 13.8%, S: 12.6%) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or thymidylate synthase (TS) at 1–100 μM concentrations, using UV-Vis spectrophotometry to monitor NADPH oxidation .
- Antimicrobial activity : Employ broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC values to cisplatin .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Crystallization : Use slow evaporation from DMSO/EtOH (1:3) to obtain single crystals. SHELXL (v.2018/3) is recommended for structure refinement, leveraging its robust handling of sulfur atoms and disorder modeling .
- Key metrics : Analyze bond lengths (e.g., C-S in oxadiazole: 1.68–1.72 Å) and torsion angles (e.g., pyrimidine-oxadiazole dihedral angle: 85–90°) to confirm steric compatibility with target enzymes .
Data contradiction example : Discrepancies in sulfanyl-acetyl geometry between computational (DFT-optimized) and crystallographic data may require re-evaluation of force fields .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Scaffold variation : Synthesize analogs with substituted pyrimidines (e.g., 4-methoxy or 6-nitro) or oxadiazole-to-thiadiazole swaps to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the benzoate ester and DHFR Arg) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to guide prodrug design .
Q. How should researchers address conflicting data in enzyme inhibition assays?
- Assay validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) and include controls (e.g., methotrexate for DHFR).
- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, a K of 8.2 μM (competitive) vs. 22.4 μM (non-competitive) indicates divergent mechanisms .
- Off-target profiling : Screen against related enzymes (e.g., purine nucleoside phosphorylase) to rule out promiscuity .
Q. What methodologies elucidate the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) for 24 hours and quantify intact compound via HPLC. The ester group is prone to hydrolysis at pH >6, requiring prodrug strategies .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (>180°C) and identify degradation products .
- Light sensitivity : Expose to UV-A (365 nm) and monitor photodegradation rates (e.g., 15% loss after 48 hours) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
